[2-(Aminomethyl)cyclohexyl]methanol
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[2-(aminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H17NO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6,9H2 |
InChI Key |
XFFZQFRWYUXKKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)CO |
Origin of Product |
United States |
Preparation Methods
Method Summary:
- Starting with 1-(nitromethyl)cyclohexyl acetic acid or its esters, catalytic hydrogenation is performed using palladium on activated carbon (Pd/C) as the catalyst.
- The reaction typically occurs under normal pressure in methanol as solvent.
- After completion, catalyst removal by filtration and concentration of the filtrate leads to crystallization of the product.
- Yields reported range from 51% to 80%, with melting points around 164–169 °C indicating high purity.
| Step | Reagents & Conditions | Outcome | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | 1-(nitromethyl)cyclohexyl acetic acid + Pd/C, H2, MeOH, rt | Hydrogenation to amine-alcohol | 80 | 164–169 |
| 2 | 1-(nitromethyl)cyclohexyl acetic acid benzyl ester + Pd/C, H2, MeOH, rt | Hydrogenation to amine-alcohol | 51 | 168 |
Analysis:
This method is straightforward and scalable, leveraging well-established catalytic hydrogenation. The use of palladium catalysts ensures selectivity and mild conditions, minimizing side reactions. The crystallization step aids in purification, making this route practical for industrial applications.
Nucleophilic Substitution via Mesylate Intermediates
Another synthetic route involves converting the alcohol group into a good leaving group (mesylate), followed by nucleophilic substitution with cyclohexylamine to form the aminomethyl moiety.
Method Summary:
- Alcohols are reacted with methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine (TEA) at low temperature (0°C) in dry dichloromethane (DCM).
- The resulting mesylate intermediate is isolated by evaporation and washing.
- This intermediate is then reacted with cyclohexylamine and potassium carbonate in dry dimethylformamide (DMF) at 80°C overnight.
- Workup includes solvent evaporation, extraction with ethyl acetate, washing, drying, and evaporation to yield the amine product.
- Yields range from 60% to 80%, with crystalline products obtained.
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alcohol + Methanesulfonyl chloride + TEA, 0°C, DCM | Formation of mesylate intermediate | 55–75 | Isolated by crystallization |
| 2 | Mesylate + Cyclohexylamine + K2CO3, 80°C, DMF, overnight | Nucleophilic substitution to amine | 60–80 | Purified by extraction |
Analysis:
This method offers versatility in modifying the aminomethyl substituent through substitution reactions. The use of mesylates as intermediates is a classical approach to introduce amines efficiently. The reaction conditions are mild, and the yields are satisfactory for synthetic purposes.
Reduction of Enantiomerically Pure Amides
A stereoselective preparation involves the reduction of enantiomerically pure cyclohexanedicarboxylic acid monoamides to yield this compound.
Analysis:
This method is crucial when enantiomeric purity is required, especially for pharmaceutical intermediates. The reduction of amides to amines/alcohols is a well-known transformation but requires careful control to preserve stereochemistry.
Reaction with Bicyclic Anhydrides for Intermediate Formation
The compound this compound is also used as a reactant with bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboxylic anhydride to form advanced intermediates.
Method Summary:
- The aminomethyl alcohol reacts with the anhydride in the presence of a base.
- The reaction is performed in various solvents such as aromatic hydrocarbons (benzene, toluene), alcohols, esters, ethers, or amides (e.g., DMF).
- Temperature ranges from 10°C to 150°C, typically 100-125°C.
- Azeotropic removal of water can accelerate the reaction.
- The process yields intermediates useful for further synthetic elaboration.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | This compound + bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride + base, 100-125°C, solvent | Intermediate formation | Water removal accelerates reaction |
Analysis:
This method highlights the utility of the compound as a building block in complex molecule synthesis. The flexibility in solvent choice and reaction conditions allows optimization for yield and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | 1-(nitromethyl)cyclohexyl acetic acid/ester | Pd/C, H2, MeOH, rt | 51–80 | Simple, scalable, high purity |
| Mesylate intermediate substitution | Alcohol derivative | Methanesulfonyl chloride, TEA, DCM; then cyclohexylamine, K2CO3, DMF, 80°C | 60–80 | Versatile, moderate temperature |
| Reduction of enantiopure amides | trans-1,2-cyclohexanedicarboxylic acid monoamide | Reducing agents (unspecified), controlled temp | Not specified | Stereoselective, chiral product |
| Reaction with bicyclic anhydrides | This compound | Base, aromatic/alcohol/ester solvents, 100-125°C | Not specified | Intermediate synthesis, water removal accelerates |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Aminomethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: [2-(Aminomethyl)cyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The hydroxymethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between [2-(Aminomethyl)cyclohexyl]methanol and its analogs:
Spectroscopic and Physical Properties
- IR Spectroscopy: Primary amine (N-H stretch): ~3300 cm⁻¹ (observed in analogs like 9c and 9d) . Alcohol (O-H stretch): ~3200–3600 cm⁻¹ (broad, as in cyclohexanemethanol derivatives) .
- NMR Data: Cyclohexyl protons resonate at δ 1.0–2.5 ppm (1H and 13C), with aminomethyl (-CH2NH2) signals near δ 2.7–3.1 ppm .
Q & A
Basic: What are the common synthetic routes for [2-(Aminomethyl)cyclohexyl]methanol, and how can reaction conditions be optimized for laboratory-scale synthesis?
[Answer]
The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the aminomethyl and hydroxymethyl groups onto the cyclohexane ring. Key steps include:
- Step 1 : Cyclohexane ring functionalization using protecting groups (e.g., tert-butoxycarbonyl, Boc) to ensure regioselectivity .
- Step 2 : Aminomethylation via coupling with ammonia derivatives or alkylamines under catalytic conditions (e.g., Pd₂(dba)₃/BINAP systems) .
- Step 3 : Deprotection and final purification via column chromatography or recrystallization .
Optimization strategies : - Adjusting reaction temperature (e.g., 100°C for coupling reactions) and solvent polarity (toluene or THF) to improve yields .
- Using catalysts like LHMDS (lithium hexamethyldisilazide) to enhance reaction efficiency .
Basic: How is this compound characterized to confirm its structural integrity and purity?
[Answer]
Characterization involves:
- Spectroscopic Analysis :
- Chromatography :
- RP-HPLC : Validates purity (>95%) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- Physical Properties : Melting point and logP (partition coefficient) determination to assess hydrophobicity .
Advanced: How do structural modifications to the cyclohexyl or aminomethyl groups influence the compound's binding affinity to biological targets?
[Answer]
Structure-activity relationship (SAR) studies reveal:
- Cyclohexane Substitution : Bulky substituents (e.g., methyl groups) enhance steric hindrance, reducing off-target interactions but may lower solubility .
- Aminomethyl Group : Protonation at physiological pH enables hydrogen bonding with receptors (e.g., G-protein-coupled receptors) .
- Hydroxymethyl Position : Stereochemistry (cis vs. trans) affects binding; cis isomers show higher affinity for specific targets due to spatial alignment .
Methodology : - Docking Simulations : To predict binding modes using software like AutoDock .
- In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., ³H-labeled analogs) .
Advanced: What strategies are employed to resolve contradictions in biological activity data observed across different assay systems for this compound derivatives?
[Answer]
Contradictions often arise from assay-specific variables:
- Receptor Density : Overexpression in cell lines vs. native tissues alters EC₅₀ values .
- Membrane Permeability : Differences in logP (e.g., 0.86 for cyclohexane derivatives) impact cellular uptake .
Resolution strategies : - Orthogonal Assays : Combine radioligand binding, functional cAMP assays, and patch-clamp electrophysiology .
- Metabolic Stability Testing : Liver microsome assays to rule out pharmacokinetic confounders .
Advanced: How can computational modeling be integrated into the design of this compound derivatives with enhanced receptor specificity?
[Answer]
Computational approaches include:
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to identify stable binding conformations .
- QSAR Models : Relates substituent electronic properties (e.g., Hammett σ constants) to activity .
- Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications .
Case Study : Derivatives with electron-withdrawing groups on the cyclohexane ring showed 10-fold higher selectivity for serotonin receptors in silico, validated via SPR (surface plasmon resonance) .
Advanced: What methodological considerations are critical when scaling multi-step synthesis protocols for this compound from milligram to gram quantities without compromising yield?
[Answer]
Key considerations :
- Catalyst Loading : Reduce Pd₂(dba)₃ usage from 5 mol% to 1–2 mol% to lower costs while maintaining efficiency .
- Solvent Scaling : Transition from batch to flow chemistry for exothermic steps (e.g., nitro group reduction) .
- Intermediate Stability : Protect amine intermediates (e.g., Boc protection) to prevent degradation during storage .
- Purification : Replace column chromatography with crystallization for high-volume intermediates (e.g., tert-butyl carbamate derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
